4(1H)-Pyridinone,2,3,5-trimethyl-(9CI)
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Overview
Description
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) is a chemical compound with the molecular formula C8H11NO. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 3, and 5, and a hydroxyl group at position 4 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) can be achieved through various methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,3,5-trimethylpyridine with an oxidizing agent can yield 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) . Another method involves the use of Grignard reagents, where the addition of a Grignard reagent to pyridine N-oxides followed by hydrolysis can produce the desired compound .
Industrial Production Methods
Industrial production of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) include other methylated pyridines and hydroxypyridines, such as 2,3,6-trimethylpyridine and 2,4,6-trimethylpyridine .
Uniqueness
What sets 4(1H)-Pyridinone,2,3,5-trimethyl-(9CI) apart is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3,5-trimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-7(3)6(2)8(5)10/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBTVCZDNZKEAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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